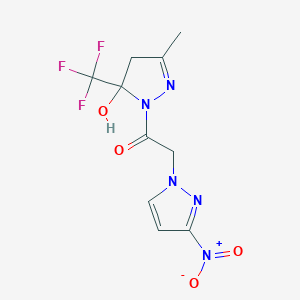
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative that exhibits various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and decrease the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been reported to have anti-microbial activity against various bacteria and fungi. In addition, it has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential applications in the field of medicine and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions for research on 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include investigating its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and potential toxicity. In addition, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of COX-2 and LOX.
Méthodes De Synthèse
The synthesis of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-nitro-1H-pyrazole with acetic anhydride to form 3-nitro-1H-pyrazol-1-yl acetate. This intermediate is then reacted with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the presence of a base to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized for better yields.
Applications De Recherche Scientifique
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C10H10F3N5O4 |
|---|---|
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10F3N5O4/c1-6-4-9(20,10(11,12)13)17(14-6)8(19)5-16-3-2-7(15-16)18(21)22/h2-3,20H,4-5H2,1H3 |
Clé InChI |
CKBFQIWITZJUFB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
SMILES canonique |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279656.png)



![3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B279665.png)

![3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide](/img/structure/B279669.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B279671.png)
![4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279672.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)
![4-(4-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279674.png)

![1-(1-adamantyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B279679.png)
![4-(3-methoxyphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B279681.png)
